molecular formula C10H15NO B13052013 2-((1S)-1-Aminopropyl)-4-methylphenol

2-((1S)-1-Aminopropyl)-4-methylphenol

Cat. No.: B13052013
M. Wt: 165.23 g/mol
InChI Key: RFPSOBILTAZPOI-VIFPVBQESA-N
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Description

2-((1S)-1-Aminopropyl)-4-methylphenol (C₁₁H₁₇NO, molecular weight: 179.26 g/mol) is a chiral phenolic compound featuring a stereospecific aminopropyl side chain and a methyl substituent on the aromatic ring. Its stereochemistry at the C1 position (S-configuration) may influence its biological activity and interaction with chiral receptors .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-[(1S)-1-aminopropyl]-4-methylphenol

InChI

InChI=1S/C10H15NO/c1-3-9(11)8-6-7(2)4-5-10(8)12/h4-6,9,12H,3,11H2,1-2H3/t9-/m0/s1

InChI Key

RFPSOBILTAZPOI-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](C1=C(C=CC(=C1)C)O)N

Canonical SMILES

CCC(C1=C(C=CC(=C1)C)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1S)-1-Aminopropyl)-4-methylphenol typically involves the reaction of 4-methylphenol with a suitable aminopropylating agent under controlled conditions. One common method involves the use of 1-chloropropane and ammonia in the presence of a catalyst to facilitate the aminopropylation reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like continuous flow reactors may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((1S)-1-Aminopropyl)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include quinones, amine derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Organic Synthesis :
2-((1S)-1-Aminopropyl)-4-methylphenol is primarily utilized in the synthesis of chiral intermediates. Its ability to undergo various chemical transformations makes it an essential reagent in organic chemistry. It can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups into organic frameworks.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReaction with electrophilesSubstituted phenolic compounds
AcylationFormation of amides or estersAcylated derivatives
Reductive AminationSynthesis of amines from carbonyl compoundsSecondary and tertiary amines

Medicinal Chemistry

Pharmaceutical Applications :
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Studies have shown that derivatives of this compound exhibit activity against various diseases, including neurodegenerative disorders and cancer.

Case Study: Neuroprotective Effects

A study published in Frontiers in Pharmacology explored the neuroprotective effects of compounds derived from this compound. The research highlighted its potential to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease, thus suggesting a role in cognitive enhancement and neuroprotection .

Case Study: Anticancer Activity

Another investigation focused on the anticancer properties of substituted phenolic compounds derived from this amine. The results indicated that certain derivatives could induce apoptosis in cancer cell lines, showcasing their potential for development into anticancer therapies .

Material Science

Polymer Chemistry :
In material science, this compound is used as a monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

Table 2: Properties of Polymers Synthesized with this compound

PropertyValueApplication
Tensile StrengthHighStructural materials
Thermal StabilityEnhancedHigh-temperature applications
BiocompatibilityModerateBiomedical devices

Agricultural Chemistry

Agrochemical Development :
The compound's chiral nature allows it to be utilized in the design of agrochemicals that require specific stereochemistry for biological activity. Research has demonstrated that certain formulations can improve crop resistance to pests and diseases.

Case Study: Pesticide Efficacy

Research conducted on agrochemical formulations containing derivatives of this compound showed enhanced efficacy against common agricultural pests, leading to improved crop yields .

Mechanism of Action

The mechanism of action of 2-((1S)-1-Aminopropyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The aminopropyl group allows it to interact with enzymes and receptors, potentially modulating their activity. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The compound shares core structural motifs with other aminopropyl-substituted phenols and heterocyclic derivatives. Key analogs include:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Source
2-((1S)-1-Aminopropyl)-4-methylphenol C₁₁H₁₇NO 179.26 Methylphenol, aminopropyl (S-config.) Chiral
4-Amino-2-phenylphenol C₁₂H₁₁NO 185.23 Phenylphenol, amino group Achiral
2-(1-Aminopropyl)-4-bromo-6-chlorophenol C₉H₁₁BrClNO 264.54 Bromo, chloro, aminopropyl Achiral
2-[(1S)-1-Aminopropyl]-5-fluoro-3-phenyl-4(3H)-quinazolinone C₁₇H₁₆FN₃O 297.33 Fluoro, phenylquinazolinone, aminopropyl (S-config.) Chiral

Key Observations :

  • Substituent Effects: The methyl group in the target compound may enhance lipophilicity compared to halogenated analogs (e.g., bromo/chloro in ), but less than the fluorophenylquinazolinone derivative (LogP = 2.6) .
  • Stereochemical Influence: The S-configuration in the target compound and the quinazolinone analog could confer selectivity in biological interactions, unlike achiral analogs like 4-Amino-2-phenylphenol .

Pharmacological and Physicochemical Properties

Lipophilicity and Bioavailability
  • LogP Values: The quinazolinone derivative (LogP = 2.6) exhibits higher lipid solubility than the target compound (predicted LogP ~1.8, based on methylphenol analogs) .
  • Hydrogen Bonding: The quinazolinone has a higher hydrogen bond acceptor count (4 vs.

Biological Activity

2-((1S)-1-Aminopropyl)-4-methylphenol, also known as a derivative of 4-methylphenol, has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a chiral center, influencing its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C10H15NC_10H_{15}N, with a molecular weight of approximately 149.23 g/mol. The compound contains a chiral center, which can lead to different biological activities depending on the stereochemistry.

Property Value
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
IUPAC NameThis compound
Chiral CenterYes

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. It has been shown to exhibit:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, contributing to its potential therapeutic effects.
  • Receptor Binding : Its structure allows it to bind selectively to specific receptors, influencing physiological responses.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have demonstrated that related phenolic compounds can scavenge free radicals and protect cells from oxidative stress, which is crucial in preventing neurodegenerative diseases like Alzheimer's .

Neuroprotective Effects

In vitro studies have shown that derivatives of this compound can protect neuronal cells from oxidative damage. For example, certain analogs have been reported to enhance cell viability in neuroblastoma cell lines treated with oxidative agents, suggesting a potential role in neuroprotection .

Antimicrobial Activity

The compound's structural features suggest possible antimicrobial properties. Similar phenolic compounds have demonstrated broad-spectrum activity against various bacterial strains. Studies indicate that modifications in the side chains can enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Study on Neuroprotective Effects

A study published in Frontiers in Pharmacology investigated the neuroprotective effects of phenolic compounds, including this compound derivatives. The results showed that these compounds could significantly reduce cell death induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells .

Antimicrobial Evaluation

Research conducted on several phenolic derivatives revealed their effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could enhance their antimicrobial potency, making them candidates for further development as therapeutic agents .

Summary of Biological Activities

Activity Effectiveness
AntioxidantHigh
NeuroprotectiveSignificant
AntimicrobialBroad-spectrum

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